(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime
Beschreibung
The compound (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is a furopyridine derivative featuring a tert-butyldimethylsilyl (TBS) ether group and an oxime moiety. The TBS group is commonly used as a protective group for hydroxyl functionalities, enhancing stability and modulating solubility in organic synthesis .
Eigenschaften
IUPAC Name |
(NE)-N-[[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3Si/c1-15(2,3)21(4,5)19-10-12-7-13-14(20-12)6-11(8-16-13)9-17-18/h6-9,18H,10H2,1-5H3/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKWSHMFLOHATG-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674092 | |
| Record name | N-{(E)-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189170-70-4 | |
| Record name | N-{(E)-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime, with the CAS number 1189170-70-4, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
- Molecular Formula: C₁₅H₂₂N₂O₃Si
- Molecular Weight: 306.43 g/mol
- PubChem CID: 46737929
The compound features a furo[3,2-b]pyridine structure, which is known for its diverse pharmacological properties, including potential anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that compounds within the furo[3,2-b]pyridine family exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit key signaling pathways involved in cancer progression, particularly through the inhibition of protein kinases such as cyclooxygenase and protein kinase C. These interactions disrupt cellular processes essential for tumor growth and metastasis .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases by modulating immune responses .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer.
- Signal Transduction Modulation : It interferes with signaling pathways that regulate cell proliferation and apoptosis.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of furo[3,2-b]pyridine and tested their efficacy against different cancer cell lines. The results indicated that certain modifications enhanced their potency against breast cancer cells by inducing apoptosis through caspase activation .
Case Study 2: Anti-inflammatory Mechanisms
A study conducted on murine models of arthritis demonstrated that treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Comparative Analysis with Similar Compounds
This table illustrates the comparative biological activities of related compounds, emphasizing the unique properties of this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the furo[3,2-b]pyridine moiety exhibit promising anticancer properties. The structural features of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime may contribute to its ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives of furo[3,2-b]pyridines are effective against various cancer cell lines, suggesting a potential for developing new anticancer agents based on this scaffold .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that play a role in disease progression. For example, the furo[3,2-b]pyridine derivatives have shown inhibitory effects on enzymes involved in cancer metabolism and signaling pathways . This makes them candidates for further development as therapeutic agents.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules. The presence of the oxime functional group can facilitate further reactions such as cycloadditions or rearrangements .
Synthesis of Heterocycles
The compound can be employed in the synthesis of diverse heterocyclic compounds. Its reactivity can be harnessed to create new derivatives with potential biological activities. The ability to modify the furo[3,2-b]pyridine structure opens avenues for creating libraries of compounds for screening in drug discovery programs .
Material Science
Development of Functional Materials
Research into the use of this compound in material science has revealed its potential in creating functional materials. Its unique chemical structure allows it to act as a precursor for polymers or coatings with specific properties. For example, modifications could lead to materials with enhanced thermal stability or electrical conductivity .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines using furo[3,2-b]pyridine derivatives. |
| Study 2 | Enzyme Inhibition | Identified inhibitory effects on key metabolic enzymes associated with cancer progression. |
| Study 3 | Organic Synthesis | Showcased versatility as a building block for synthesizing complex heterocycles. |
| Study 4 | Material Science | Explored potential applications in developing new functional polymers and coatings. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs with Silyl Protecting Groups
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime
- Key Differences : Replaces the TBS group with a trimethylsilyl (TMS) group.
- Molecular Formula : C₁₃H₁₆N₂O₂Si (estimated).
3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Analogs with Halogen or Alternative Substituents
6-Bromofuro[3,2-b]pyridine-2-carbaldehyde oxime
- Key Differences : Substitutes the TBS-O-methyl group with a bromine atom at position 4.
- Impact : Bromine enhances electrophilicity, making the compound a candidate for cross-coupling reactions. However, it lacks the steric and solubility benefits of the TBS group .
- Molecular Formula : C₉H₇BrN₂O₂.
Furo[3,2-b]pyridine-6-carbaldehyde
- Key Differences : Lacks both the TBS-O-methyl and oxime groups.
- Molecular Formula: C₈H₅NO₂.
Substituent Effects on Properties
Stability and Reactivity
- TBS Group : Enhances stability against hydrolysis compared to TMS, making the target compound more suitable for prolonged storage .
- Oxime Group : Enables condensation reactions (e.g., with active methylene compounds) and metal coordination, contrasting with aldehyde analogs that undergo nucleophilic additions .
Vorbereitungsmethoden
Synthesis of the Furo[3,2-b]pyridine Core
The key structural framework, furo[3,2-b]pyridine, is synthesized via nucleophilic aromatic substitution (S_NAr) and intramolecular cyclization reactions starting from substituted pyridine derivatives. A notable route involves:
- Starting material: 2,5-dichloronicotinic acid or its esters.
- Conversion of the carboxylic acid to a suitable ester (e.g., ethyl or tert-butyl ester) under acidic conditions.
- Deprotonation of ethyl 2-hydroxyacetate to generate a nucleophilic alkoxide.
- Reaction of the alkoxide with the 2-chloro group on the pyridine ring via S_NAr, followed by intramolecular cyclization to yield the furo[2,3-b]pyridine core.
- Subsequent ester cleavage and decarboxylation to afford the furo[2,3-b]pyridine scaffold.
This methodology, adapted from Morita and Shiotani, allows for functionalization at specific positions on the furopyridine ring, facilitating further modifications.
Introduction of the tert-Butyldimethylsilyloxy Methyl Group
The tert-butyldimethylsilyloxy (TBS) protecting group is introduced to the hydroxymethyl moiety to enhance stability and control reactivity during subsequent synthetic steps.
- The silylation is typically performed using tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a base such as triethylamine.
- The reaction is conducted in anhydrous diethyl ether at low temperatures (0 °C to ambient temperature).
- The process involves careful addition of TBSOTf to avoid excessive temperature rise and to ensure complete silylation.
- After completion, the reaction mixture is filtered to remove triflate salts and purified by chromatography on phosphate-buffered silica gel to yield the silylated intermediate as a clear, colorless oil with high purity and good yield (~74%).
Formation of the Aldehyde Oxime
The aldehyde functionality at the 6-position of the furo[3,2-b]pyridine core is converted into the oxime derivative through classical oximation:
- Reaction of the aldehyde with hydroxylamine hydrochloride under mildly basic conditions.
- The reaction is typically carried out in an appropriate solvent such as ethanol or methanol with a base like pyridine or sodium acetate to facilitate oxime formation.
- The stereochemistry of the oxime is controlled to favor the (E)-isomer, which is generally more thermodynamically stable.
- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure (E)-oxime derivative.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Esterification and S_NAr Cyclization | 2,5-Dichloronicotinic acid, ethyl or tert-butyl ester, ethyl 2-hydroxyacetate, NaH | Formation of furo[3,2-b]pyridine core | 85-92% |
| 2 | Silylation | tert-Butyldimethylsilyl triflate, triethylamine, Et2O, 0 °C to RT | Introduction of TBS protecting group | ~74% |
| 3 | Oximation | Hydroxylamine hydrochloride, base (pyridine/NaOAc), EtOH/MeOH | Conversion of aldehyde to oxime | Variable (typically high) |
Research Findings and Considerations
- The synthetic route described ensures scalability, enabling gram-scale synthesis of the furopyridine core, which is critical for further medicinal chemistry applications.
- The use of tert-butyldimethylsilyl triflate allows for selective and efficient silylation, protecting sensitive hydroxyl groups during subsequent transformations.
- The oxime formation step is straightforward but requires careful control of reaction conditions to obtain the desired (E)-isomer exclusively.
- Purification techniques such as chromatography on phosphate-buffered silica gel are essential to remove impurities, especially triflate salts formed during silylation.
- The overall synthetic strategy is modular, allowing for functional group manipulations at various positions of the furopyridine ring, facilitating the preparation of analogues for biological evaluation.
Detailed Experimental Notes
- The silylation reaction is exothermic; maintaining low temperature during TBSOTf addition is critical to prevent side reactions.
- Filtration through phosphate-buffered silica gel (pH 7) effectively removes triflate salts and other inorganic impurities.
- Vacuum distillation under controlled temperature removes volatile impurities, improving product purity before chromatographic purification.
- The ester cleavage and decarboxylation steps are efficiently performed using trifluoroacetic acid (TFA), which also aids in removing protecting groups if necessary.
This detailed preparation methodology for (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is based on robust synthetic organic chemistry principles, combining literature precedents and practical experimental procedures to achieve high yields and purity suitable for research and development purposes.
Q & A
Q. What are the key considerations for synthesizing (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime?
The synthesis involves three critical steps: (1) protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers to stabilize reactive intermediates, (2) formation of the furopyridine core via cyclization under acidic or basic conditions, and (3) oxime formation via condensation of the aldehyde with hydroxylamine. The TBS group is introduced early to prevent undesired side reactions during subsequent steps, as seen in analogous silyl-protected pyridine derivatives . Key challenges include maintaining stereochemical integrity during oxime formation and ensuring compatibility of reaction conditions with the silyl ether.
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural identity of this compound?
- NMR :
- ¹H NMR : Look for characteristic signals: (a) TBS-OCH₂ protons (~δ 3.5–4.0 ppm), (b) oxime proton (E-configuration: δ 8.0–8.5 ppm as a singlet), and (c) aromatic protons in the furopyridine ring (δ 6.5–8.0 ppm) .
- ¹³C NMR : TBS carbons (δ 18–25 ppm for CH₃, δ 25–30 ppm for C(CH₃)₃), aldehyde carbon (δ ~190 ppm), and oxime carbon (δ ~150 ppm).
- IR : Strong absorption at ~1640 cm⁻¹ (C=N stretch of oxime) and ~1250 cm⁻¹ (Si-O-C stretch) .
- MS : Molecular ion peak matching the exact mass (C₁₈H₂₆N₂O₃Si: calc. 370.17 g/mol) and fragmentation patterns consistent with TBS loss (m/z 313) .
Advanced Research Questions
Q. What strategies mitigate competing tautomerism in the oxime moiety during functionalization?
The oxime group can tautomerize between E/Z configurations or form nitrile oxides under oxidative conditions. To control this:
- Use steric hindrance : The TBS group on the adjacent methylene limits rotational freedom, stabilizing the E-configuration .
- Employ low-temperature reactions (−20°C to 0°C) to suppress tautomerization during nucleophilic additions (e.g., alkylation or acylation) .
- Monitor reaction progress via in-situ FTIR to detect shifts in C=N or N-O stretches, indicative of tautomeric changes .
Q. How do computational studies (DFT, MD) predict reactivity in furopyridine-oxime systems?
- DFT Calculations : Used to model the electronic structure of the oxime group, predicting nucleophilic sites (e.g., oxime oxygen vs. pyridine nitrogen). The LUMO of the aldehyde precursor localizes on the carbonyl carbon, guiding regioselective oxime formation .
- Molecular Dynamics (MD) : Simulates solvation effects on tautomer stability. Polar solvents (e.g., DMSO) stabilize the E-configuration via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor Z .
Q. What contradictions exist in reported toxicity data for structurally related pyridine-oxime derivatives?
While reports no acute toxicity for a bipyridine-oxime analog, other studies note hepatotoxicity in vitro (IC₅₀ ~50 μM). Discrepancies arise from:
- Test systems : Primary hepatocytes vs. immortalized cell lines may show varying metabolic activity.
- Substituent effects : The TBS group in this compound may reduce membrane permeability compared to non-silylated analogs, altering bioavailability .
Methodological Challenges and Solutions
Q. How to address purification challenges due to polar byproducts in the final step?
Q. What analytical techniques resolve stereochemical ambiguities in the furopyridine core?
- X-ray crystallography : Definitive confirmation of ring conformation and substituent orientation .
- NOESY NMR : Cross-peaks between H-3 (furopyridine) and TBS-OCH₂ protons confirm spatial proximity, validating the proposed structure .
Data Contradictions and Validation
Q. Why do reported yields vary for TBS-protected intermediates in similar syntheses?
Discrepancies (30–70% yields) stem from:
- Moisture sensitivity : TBS groups hydrolyze readily; rigorous anhydrous conditions (e.g., molecular sieves) improve consistency .
- Catalyst choice : BF₃·Et₂O vs. imidazole in silylation—BF₃ gives higher yields but requires strict temperature control (−10°C) .
Experimental Design for Reactivity Studies
Q. How to design a kinetic study for oxime-aldehyde tautomerization?
- Variable : Temperature (25–80°C) and solvent polarity (toluene vs. DMSO).
- Monitoring : ¹H NMR tracking of oxime proton signal splitting (E/Z ratio) over time.
- Analysis : Arrhenius plots to determine activation energy, comparing with DFT-predicted barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
